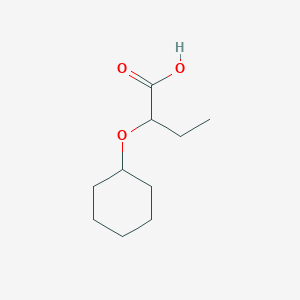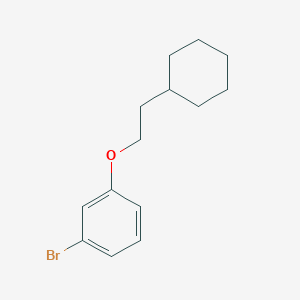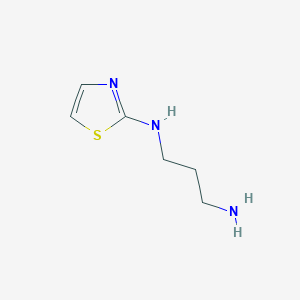
N1-(1,3-thiazol-2-yl)propane-1,3-diamine
概要
説明
N1-(1,3-thiazol-2-yl)propane-1,3-diamine is an organic compound that features a thiazole ring attached to a propane-1,3-diamine moiety
作用機序
Target of Action
2-(3-Aminopropylamino)thiazole, as a derivative of thiazole, has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The primary targets of this compound are likely to be the key enzymes or proteins involved in these cancerous cell lines.
Mode of Action
The mode of action of 2-(3-Aminopropylamino)thiazole involves its interaction with its targets, leading to changes in the function of these targets. Thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds . This reactivity allows the compound to interact with its targets and modulate their activity.
Biochemical Pathways
Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They have demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . Therefore, it can be inferred that 2-(3-Aminopropylamino)thiazole may affect multiple biochemical pathways leading to these effects.
Pharmacokinetics
Thiazole derivatives can be strategically modified to improve binding affinity, selectivity, and pharmacokinetics . These modifications can enhance the bioavailability of the compound, allowing it to reach its targets more effectively.
Result of Action
The result of the action of 2-(3-Aminopropylamino)thiazole is likely to be the inhibition of the growth of cancerous cells, given its reported antitumor activity . This inhibition could result from the compound’s interaction with its targets, leading to changes in cellular processes that are essential for the survival and proliferation of these cells.
生化学分析
Biochemical Properties
The biochemical properties of 2-(3-Aminopropylamino)thiazole are not fully understood. Thiazole derivatives have been shown to exhibit significant biological activity. They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiazole derivatives are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs) . These metabolites can covalently modify essential cellular macromolecules, leading to toxicity and inducing idiosyncratic adverse drug reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-thiazol-2-yl)propane-1,3-diamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Propane-1,3-diamine Moiety: The thiazole ring is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N1-(1,3-thiazol-2-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N1-(1,3-thiazol-2-yl)propane-1,3-diamine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
類似化合物との比較
Similar Compounds
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
N1-(1,3-thiazol-2-yl)butane-1,4-diamine: Similar structure but with a butane backbone instead of propane.
Uniqueness
N1-(1,3-thiazol-2-yl)propane-1,3-diamine is unique due to its specific combination of the thiazole ring and propane-1,3-diamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N'-(1,3-thiazol-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c7-2-1-3-8-6-9-4-5-10-6/h4-5H,1-3,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRJJCRWRJVRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



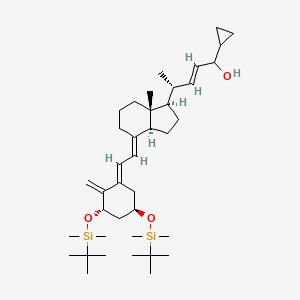



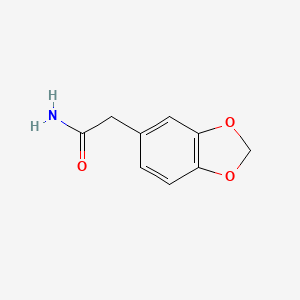
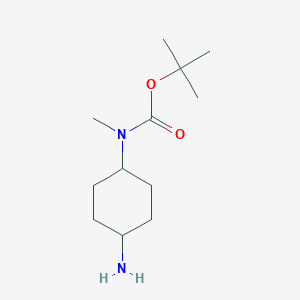
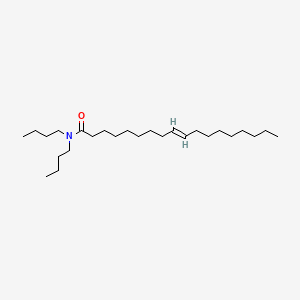
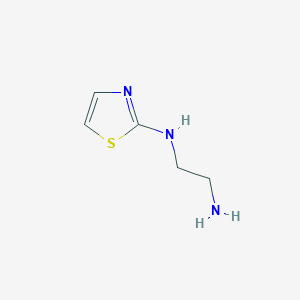
![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)

